molecular formula C13H12F3N3O3S B2961108 N-(2-methoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2319785-22-1

N-(2-methoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2961108
CAS No.: 2319785-22-1
M. Wt: 347.31
InChI Key: FRCOQOFOWDECDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a methoxypyrimidine ring, a trifluoromethyl-substituted phenyl group, and a methanesulfonamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Methoxypyrimidine Ring: The methoxypyrimidine ring can be synthesized through the reaction of appropriate pyrimidine derivatives with methanol under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N-(2-methoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]urea: Similar structure but with a urea moiety instead of a methanesulfonamide group.

    N-(2-methoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]thiourea: Contains a thiourea group, offering different reactivity and biological properties.

    N-(2-methoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]acetamide: Features an acetamide group, which may influence its solubility and reactivity.

Uniqueness

N-(2-methoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3S/c1-22-12-17-6-11(7-18-12)19-23(20,21)8-9-2-4-10(5-3-9)13(14,15)16/h2-7,19H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCOQOFOWDECDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.